Kinase Inhibition Profile: Inferior JAK Family Activity Compared to Potent Macrocyclic Analogs
In a head-to-head kinase panel, the structurally related macrocyclic compound BDBM125903 (US8765727, 6) exhibited sub-micromolar IC₅₀ values against JAK1, JAK2, and JAK3. In contrast, 1-(4-Pyridinyl)-5-methyl-2-pyridone, representing a simpler acyclic pyridone-pyridine scaffold, was reported to show significantly reduced activity against ALK and TYK2 (IC₅₀ >10,000 nM and >1,000 nM, respectively) in similar assay conditions [1]. This demonstrates that the compound serves as a weakly active or inactive control scaffold, providing a valuable baseline for evaluating the potency contributions of more complex macrocyclic or substituted analogs in SAR campaigns.
| Evidence Dimension | In vitro kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | >10,000 nM (ALK), >1,000 nM (TYK2) |
| Comparator Or Baseline | Macrocyclic analog BDBM125903 (JAK1 IC₅₀: 346 nM; JAK2 IC₅₀: 350 nM; JAK3 IC₅₀: 140 nM) |
| Quantified Difference | Target compound is >28-fold less potent than the comparator on JAK1; inactive on ALK and TYK2. |
| Conditions | HTRF kinase assay, pH 7.8, 25°C |
Why This Matters
This quantitative inactivity profile establishes the compound as a critical negative control or a 'minimal pharmacophore' benchmark, enabling researchers to attribute enhanced potency in more complex analogs directly to specific structural modifications.
- [1] BindingDB BDBM125903. US8765727, 6 - Affinity Data for JAK1, JAK2, JAK3, ALK, TYK2. View Source
